molecular formula C14H19BrN2O2 B13928627 Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate

Cat. No.: B13928627
M. Wt: 327.22 g/mol
InChI Key: RGHZUCBRYRICCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate is a complex organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is notable for its unique structure, which includes a pyrrolo[3,2-C]pyridine core, a tert-butyl ester group, and a bromine atom at the 6-position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate typically involves multiple steps. . The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolo[3,2-C]pyridine core play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Tert-butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in specific functional groups or positions of substituents, which can lead to differences in their chemical reactivity and biological activities

Properties

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

IUPAC Name

tert-butyl 6-bromo-3,3-dimethyl-2H-pyrrolo[3,2-c]pyridine-1-carboxylate

InChI

InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)9-7-16-11(15)6-10(9)17/h6-7H,8H2,1-5H3

InChI Key

RGHZUCBRYRICCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C2=CC(=NC=C21)Br)C(=O)OC(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.